Ethyl 2-(oxolan-3-ylmethoxy)acetate
Description
Ethyl 2-(oxolan-3-ylmethoxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group attached to an acetate moiety, with an oxolane ring (a five-membered ring containing one oxygen atom) linked via a methoxy group.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(oxolan-3-ylmethoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(10)7-12-6-8-3-4-11-5-8/h8H,2-7H2,1H3 |
InChI Key |
INSPKLDKMBBXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxolan-3-ylmethoxy)acetate can be synthesized through the esterification of 2-(oxolan-3-ylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Ethyl 2-(oxolan-3-ylmethoxy)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-(oxolan-3-ylmethoxy)acetic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(oxolan-3-ylmethoxy)acetate has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure allows it to interact with biological systems effectively.
- Case Study : A study on derivatives of ethyl acetate compounds indicated that those with oxolane structures exhibited enhanced anti-cancer properties. For instance, derivatives showed significant inhibition of tumor growth in various cancer models, including colorectal cancer and breast cancer .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-cancer | |
| Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate | Inhibits CRC cell proliferation |
Agriculture
In agricultural sciences, compounds similar to this compound are being explored for their potential as biopesticides or growth enhancers.
- Application : Research has shown that certain esters can act as natural insect repellents or growth promoters for crops. The oxolane moiety may enhance the stability and efficacy of these compounds in agricultural formulations.
Material Science
The unique properties of this compound make it suitable for use in the development of new materials, particularly in polymer chemistry.
- Application : Its ability to form stable bonds with various substrates suggests potential applications in creating biodegradable plastics or coatings that require specific mechanical properties.
Table 1: Comparison of Biological Activities of Ethyl Derivatives
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Anti-cancer | Induces apoptosis in cancer cells | |
| Ethyl 2-amino-2-(oxolan-3-YL)acetate | Antimicrobial | Disrupts bacterial cell walls |
Table 2: Potential Applications in Various Fields
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Drug development | Focus on anti-cancer properties |
| Agriculture | Biopesticide formulation | Potential for natural pest control |
| Material Science | Biodegradable polymers | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of ethyl 2-(oxolan-3-ylmethoxy)acetate largely depends on its interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group and acetate moiety but lacking the oxolane ring.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Ethyl propionate: Similar in structure but with a propionate group instead of the oxolane ring.
Uniqueness
Ethyl 2-(oxolan-3-ylmethoxy)acetate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Biological Activity
Ethyl 2-(oxolan-3-ylmethoxy)acetate is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features an oxolane (tetrahydrofuran) ring, which contributes to its distinct chemical reactivity. The molecular formula is , with a molecular weight of approximately 174.2 g/mol. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Nucleophilic Substitution : The methoxy group can be replaced by nucleophiles in biochemical reactions.
- Enzyme Modulation : It may bind to active sites on enzymes, altering their function and affecting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains.
- Antifungal Activity : It has shown potential antifungal effects, warranting further investigation into its efficacy against fungal pathogens.
- Potential Drug Candidate : Ongoing research is assessing its viability as a therapeutic agent for various diseases due to its unique structural features and biological interactions.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibited inhibition against Gram-positive bacteria | |
| Antifungal | Showed potential against specific fungal strains | |
| Enzyme Interaction | Modulated activity of selected enzymes |
Case Study: Antimicrobial Screening
A study conducted on derivatives of oxolane-containing compounds highlighted the antimicrobial efficacy of this compound. The compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations lower than those required for traditional antibiotics. This suggests its potential role as an alternative therapeutic agent in combating antibiotic-resistant bacteria.
Additional Research Insights
Recent studies have further explored the biological activities associated with similar compounds, providing a broader context for understanding the potential applications of this compound:
- Insecticidal Properties : Ethyl acetate extracts from Streptomyces sp. KSF103 demonstrated significant larvicidal and adulticidal activity against mosquito species, suggesting that compounds with similar structures could have applications in pest control .
- Antibacterial Effects : Research on ethyl acetate extracts has shown promising antibacterial and antibiofilm effects against Pseudomonas aeruginosa, indicating that derivatives could be effective in treating infections caused by biofilm-forming bacteria .
- Antioxidant Activity : Studies have indicated that ethyl acetate fractions from various plants exhibit significant free radical scavenging activities, suggesting potential health benefits through antioxidant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
